molecular formula C10H11BrClNO B2566117 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide CAS No. 103040-17-1

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide

Cat. No.: B2566117
CAS No.: 103040-17-1
M. Wt: 276.56
InChI Key: IQIUTHVCKHKVKK-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11BrClNO. It is a member of the propanamide family, characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide typically involves the reaction of 2-chloro-6-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-chloro-6-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methylphenyl)propanamide
  • 2-Bromo-N-(3-chloro-6-methylphenyl)propanamide
  • 2-Bromo-N-(2-chloro-5-methylphenyl)propanamide

Uniqueness

2-Bromo-N-(2-chloro-6-methylphenyl)propanamide is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity, selectivity, and overall chemical behavior, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

2-bromo-N-(2-chloro-6-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-4-3-5-8(12)9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIUTHVCKHKVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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